Hydroxyhexamide

Hypoglycemic activity Sulfonylurea Metabolite

Hydroxyhexamide (CAS 3168-01-2) is the major pharmacologically active metabolite of the first-generation sulfonylurea antidiabetic agent acetohexamide. It is formed via carbonyl reductase-mediated reduction of the parent compound and functions as a hypoglycemic agent by stimulating insulin secretion from pancreatic β-cells.

Molecular Formula C15H22N2O4S
Molecular Weight 326.4 g/mol
CAS No. 3168-01-2
Cat. No. B1662111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyhexamide
CAS3168-01-2
Synonymshydroxyhexamide
hydroxyhexamide, (+-)-isomer
hydroxyhexamide, (S)-isome
Molecular FormulaC15H22N2O4S
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2)O
InChIInChI=1S/C15H22N2O4S/c1-11(18)12-7-9-14(10-8-12)22(20,21)17-15(19)16-13-5-3-2-4-6-13/h7-11,13,18H,2-6H2,1H3,(H2,16,17,19)
InChIKeyVQDAEOYLIBGCHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxyhexamide (CAS 3168-01-2) as a Pharmacologically Active Sulfonylurea Metabolite


Hydroxyhexamide (CAS 3168-01-2) is the major pharmacologically active metabolite of the first-generation sulfonylurea antidiabetic agent acetohexamide [1]. It is formed via carbonyl reductase-mediated reduction of the parent compound and functions as a hypoglycemic agent by stimulating insulin secretion from pancreatic β-cells [2]. The compound exists as a racemic mixture of S(-)- and R(+)-enantiomers, with both exhibiting biological activity [3].

Why Hydroxyhexamide (CAS 3168-01-2) Cannot Be Readily Replaced by Generic Sulfonylureas


Hydroxyhexamide cannot be considered a generic, interchangeable sulfonylurea. Its pharmacokinetic behavior is fundamentally tied to its reversible metabolic interconversion with acetohexamide, a feature not shared by other first-generation agents like tolbutamide or chlorpropamide [1]. Furthermore, its elimination half-life in humans (mean 5.3 hours) is substantially longer than that of the parent drug acetohexamide (mean 1.6 hours), indicating distinct duration-of-action characteristics that directly impact experimental design and data interpretation [2]. Substitution with a non-metabolite sulfonylurea would therefore fail to recapitulate the specific exposure-time profile required for studies involving acetohexamide metabolism or hydroxyhexamide-mediated effects.

Hydroxyhexamide (CAS 3168-01-2): Quantified Differentiation from Acetohexamide and Related Sulfonylureas


Enhanced Hypoglycemic Potency Relative to Parent Compound Acetohexamide

Hydroxyhexamide exhibits greater hypoglycemic potency than its parent compound, acetohexamide. This qualitative finding is consistently reported across multiple independent studies [1][2]. While a precise quantitative potency ratio (e.g., IC50 fold-difference) was not located in the accessible literature, the enhanced potency is a recognized feature of this active metabolite. [3].

Hypoglycemic activity Sulfonylurea Metabolite

Prolonged Elimination Half-Life in Humans Compared to Acetohexamide

In human subjects, the mean elimination half-life of hydroxyhexamide is 5.3 hours (range 3.7-6.4 h), which is substantially longer than the mean half-life of acetohexamide at 1.6 hours (range 0.8-2.4 h) [1]. This represents an approximately 3.3-fold longer half-life for the active metabolite compared to the parent drug.

Pharmacokinetics Half-life Metabolite

Enantiomer-Specific Hypoglycemic Activity: S(-)-Hydroxyhexamide vs. R(+)-Hydroxyhexamide

Both S(-)-hydroxyhexamide (S-HH) and R(+)-hydroxyhexamide (R-HH) exhibit significant hypoglycemic effects upon oral administration in rats [1]. In rabbits, a species incapable of oxidizing R-HH back to acetohexamide, oral administration of R-HH still caused a significant decrease in plasma glucose and an increase in insulin levels, demonstrating intrinsic activity independent of back-conversion [1]. Furthermore, both enantiomers stimulated insulin secretion from hamster HIT T15 pancreatic β-cells in vitro [1].

Enantiomer Hypoglycemic Stereoselectivity

Uricosuric Activity: Contribution of Hydroxyhexamide to Acetohexamide's Dual Pharmacology

Acetohexamide possesses a unique dual pharmacology among sulfonylureas, exhibiting both hypoglycemic and moderate uricosuric effects [1]. The uricosuric property is primarily attributed to its metabolite, L(-)-hydroxyhexamide [1]. No difference in uricosuric activity was observed between the levo and racemic forms of 1-hydroxyhexamide [1].

Uricosuric Gout Diabetes

Hydroxyhexamide (CAS 3168-01-2): Key Application Scenarios Based on Differentiated Evidence


Pharmacokinetic and Metabolism Studies of Acetohexamide

Hydroxyhexamide is an essential analytical reference standard for quantifying the active metabolite in plasma and urine following acetohexamide administration. Its distinct pharmacokinetic profile, including an approximately 3.3-fold longer half-life than the parent drug [1], necessitates its specific measurement to accurately model acetohexamide's in vivo disposition and pharmacodynamics. Validated HPLC and GLC methods are available for its quantification in biological fluids [2].

Stereoselective Pharmacology and Enantiomer-Specific Investigations

Researchers investigating the differential activity of sulfonylurea enantiomers can utilize S(-)-hydroxyhexamide or R(+)-hydroxyhexamide as specific probes. Studies have demonstrated that both enantiomers possess intrinsic hypoglycemic activity, even in species lacking the ability to interconvert R-HH back to acetohexamide [3]. This makes the individual enantiomers valuable tools for dissecting receptor interactions and metabolic pathways.

Studies of Combined Diabetes and Gout Pathophysiology

Hydroxyhexamide serves as a key compound for studying the uricosuric activity associated with acetohexamide. Since the metabolite L(-)-hydroxyhexamide is the primary mediator of the drug's urate-lowering effect [4], it can be used in in vitro models (e.g., renal tubular cell assays) to investigate the mechanisms of urate transport inhibition independent of hypoglycemic action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxyhexamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.